N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound is utilized in the synthesis of various derivatives, offering a platform for chemical exploration and potential drug discovery. Specifically, 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, a closely related compound, is transformed into various N-substituted amide derivatives, indicating the versatility and reactivity of these chemical structures in synthetic organic chemistry (Cong et al., 2014).
Biological Activity
- The triazolopyrimidine scaffold is noted for its biological activity, with derivatives showing promise in various applications. For instance, novel triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized, demonstrating significant herbicidal activity against specific plant species, highlighting the compound's potential utility in agricultural sciences (Yang et al., 2001).
Antimicrobial and Anticancer Properties
- The derivatives of triazolopyrimidine have been explored for their antimicrobial and anticancer activities. For instance, new heterocycles incorporating thiadiazole moiety have been synthesized and assessed as insecticidal agents against certain pests, indicating the potential of these compounds in pest management (Fadda et al., 2017).
- Similarly, compounds based on this scaffold have been screened for their antimicrobial activities, showing potential in combating microbial infections (Hossain & Bhuiyan, 2009).
Inotropic Effects in Cardiac Health
- In the realm of cardiac health, N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which are structurally related, have been synthesized and evaluated for their positive inotropic activity, showcasing the therapeutic potential of triazolopyrimidine derivatives in heart-related ailments (Zhang et al., 2008).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9-10(2)22-15(19-14(9)24)20-21-16(22)25-8-13(23)18-7-11-5-3-4-6-12(11)17/h3-6H,7-8H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOLOTHHFBMKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide |
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